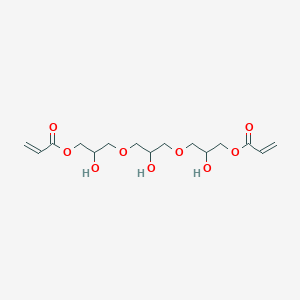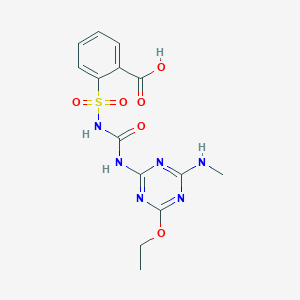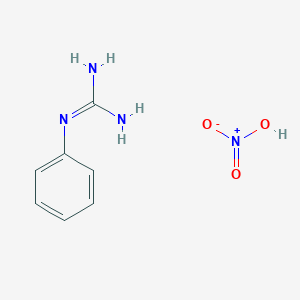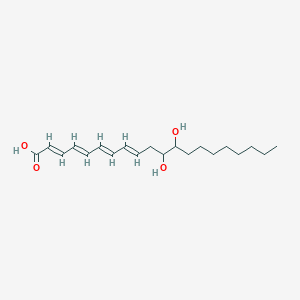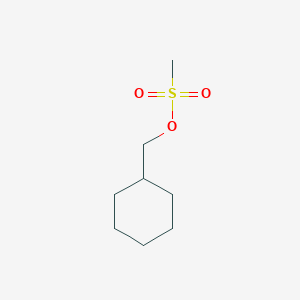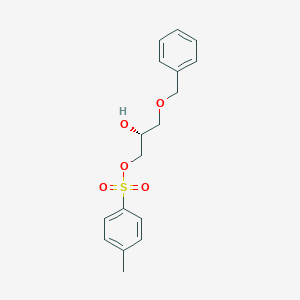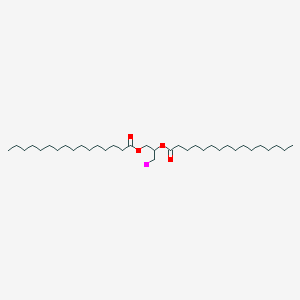
1,2-DIPALMITOYL-3-IODO-RAC-3-DEOXYGLYCEROL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate is a complex organic compound characterized by the presence of long-chain fatty acid esters and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate typically involves esterification reactions. One common method is the reaction between hexadecanoic acid (palmitic acid) and 3-iodopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate or primary amines in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Iodate esters.
Reduction: Hexadecanoyloxypropyl alcohol.
Substitution: Thiol or amine derivatives of the ester.
Scientific Research Applications
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate has several applications in scientific research:
Biology: Studied for its potential role in lipid metabolism and cell membrane structure.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate involves its interaction with lipid membranes. The long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. The iodine atom may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoyloxypropyl iodide: Lacks the second ester group, making it less amphiphilic.
Hexadecanoyloxypropyl hexadecanoate: Similar structure but without the iodine atom, affecting its reactivity.
3-Iodopropyl hexadecanoate: Contains only one ester group, altering its physical and chemical properties.
Uniqueness
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate is unique due to the presence of both long-chain fatty acid esters and an iodine atom. This combination imparts distinct amphiphilic properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
40290-36-6 |
|---|---|
Molecular Formula |
C35H67IO4 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
(2-hexadecanoyloxy-3-iodopropyl) hexadecanoate |
InChI |
InChI=1S/C35H67IO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
InChI Key |
JJKDQFHYOKPMCL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CI)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CI)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
Hexadecanoic acid, 1-(iodomethyl)-1,2-ethanediyl ester; (±)-Hexadecanoic Acid 1-(Iodomethyl)-1,2-ethanediyl Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


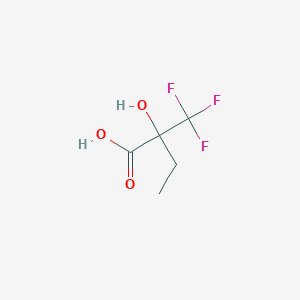
![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
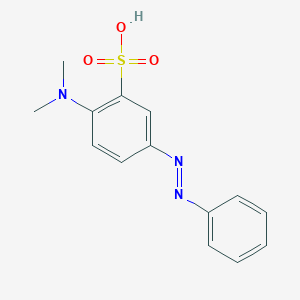
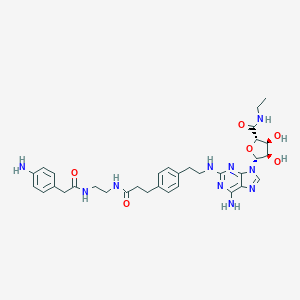
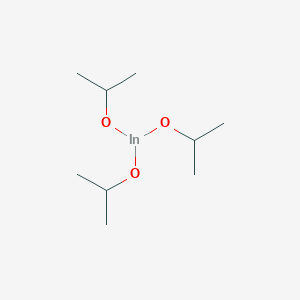
![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)
